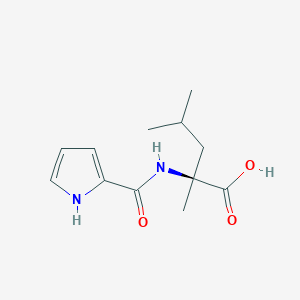
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyrrole ring attached to the carbonyl group of leucine, a branched-chain amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine typically involves the condensation of 2-methylpyrrole-2-carboxylic acid with L-leucine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives of the pyrrole ring.
Scientific Research Applications
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1H-Pyrrole-2-carbonyl)-L-leucine: Lacks the methyl group on the pyrrole ring.
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-valine: Similar structure but with valine instead of leucine.
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-isoleucine: Similar structure but with isoleucine instead of leucine.
Uniqueness
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine is unique due to the presence of the methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
CAS No. |
90104-07-7 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2S)-2,4-dimethyl-2-(1H-pyrrole-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)7-12(3,11(16)17)14-10(15)9-5-4-6-13-9/h4-6,8,13H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChI Key |
FORWHFFUWNPNMB-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)NC(=O)C1=CC=CN1 |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)C1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















